4-[4-[(alpha-D-Glucopyranosyl)oxy]phenyl]-9-hydroxy-8-(1,2-dihydroxyethyl)-1,7-dioxaspiro[4.4]nonane-2,6-dione
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Overview
Description
4-[4-[(alpha-D-Glucopyranosyl)oxy]phenyl]-9-hydroxy-8-(1,2-dihydroxyethyl)-1,7-dioxaspiro[44]nonane-2,6-dione is a complex organic compound with a unique structure that includes a glucopyranosyl group, a phenyl group, and a spiro nonane-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[(alpha-D-Glucopyranosyl)oxy]phenyl]-9-hydroxy-8-(1,2-dihydroxyethyl)-1,7-dioxaspiro[44]nonane-2,6-dione typically involves multiple stepsThe final step involves the formation of the spiro nonane-dione core through a cyclization reaction under specific conditions, such as the use of a strong acid or base as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-[4-[(alpha-D-Glucopyranosyl)oxy]phenyl]-9-hydroxy-8-(1,2-dihydroxyethyl)-1,7-dioxaspiro[4.4]nonane-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups in the spiro nonane-dione core can be reduced to hydroxyl groups.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
4-[4-[(alpha-D-Glucopyranosyl)oxy]phenyl]-9-hydroxy-8-(1,2-dihydroxyethyl)-1,7-dioxaspiro[4.4]nonane-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-[(alpha-D-Glucopyranosyl)oxy]phenyl]-9-hydroxy-8-(1,2-dihydroxyethyl)-1,7-dioxaspiro[4.4]nonane-2,6-dione involves its interaction with specific molecular targets. The glucopyranosyl group may facilitate binding to carbohydrate-recognizing proteins, while the phenyl group can interact with hydrophobic pockets in enzymes or receptors. The spiro nonane-dione core may play a role in stabilizing the compound’s conformation and enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 4-[4-[(alpha-D-Glucopyranosyl)oxy]phenyl]-9-hydroxy-8-(1,2-dihydroxyethyl)-1,7-dioxaspiro[4.4]nonane-2,6-dione
- 4-[4-[(beta-D-Glucopyranosyl)oxy]phenyl]-9-hydroxy-8-(1,2-dihydroxyethyl)-1,7-dioxaspiro[4.4]nonane-2,6-dione
- 4-[4-[(alpha-D-Galactopyranosyl)oxy]phenyl]-9-hydroxy-8-(1,2-dihydroxyethyl)-1,7-dioxaspiro[4.4]nonane-2,6-dione
Uniqueness
The uniqueness of this compound lies in its specific glucopyranosyl configuration and the presence of the spiro nonane-dione core.
Properties
Molecular Formula |
C21H26O13 |
---|---|
Molecular Weight |
486.4 g/mol |
IUPAC Name |
8-(1,2-dihydroxyethyl)-9-hydroxy-4-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,7-dioxaspiro[4.4]nonane-2,6-dione |
InChI |
InChI=1S/C21H26O13/c22-6-11(24)17-18(29)21(20(30)33-17)10(5-13(25)34-21)8-1-3-9(4-2-8)31-19-16(28)15(27)14(26)12(7-23)32-19/h1-4,10-12,14-19,22-24,26-29H,5-7H2 |
InChI Key |
PEIVIQZKNGNVAD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2(C(C(OC2=O)C(CO)O)O)OC1=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
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